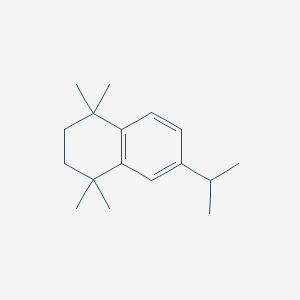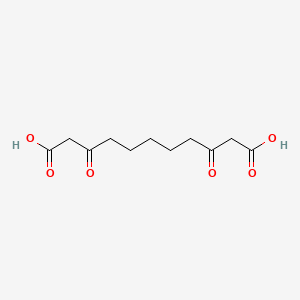
3,9-Dioxoundecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dioxoundecanedioic acid is a dicarboxylic acid with the molecular formula C11H18O5. This compound is characterized by the presence of two oxo groups at the 3rd and 9th positions of the undecane chain. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,9-Dioxoundecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of undecane derivatives. For instance, the oxidation of 3,9-dihydroxyundecanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of undecane derivatives. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dioxoundecanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming 3,9-dihydroxyundecanoic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products
Oxidation: Higher oxidation state compounds.
Reduction: 3,9-dihydroxyundecanoic acid.
Substitution: Esters and amides of this compound.
Aplicaciones Científicas De Investigación
3,9-Dioxoundecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,9-Dioxoundecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate metabolic pathways by interacting with enzymes and receptors. The oxo groups and carboxylic acid functionalities play a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Undecanedioic acid: Similar structure but lacks the oxo groups.
3,6,9-Trioxaundecanedioic acid: Contains additional oxygen atoms in the chain.
3,9-Dihydroxyundecanoic acid: Hydroxyl groups instead of oxo groups.
Uniqueness
3,9-Dioxoundecanedioic acid is unique due to the presence of oxo groups at specific positions, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propiedades
Número CAS |
91743-82-7 |
|---|---|
Fórmula molecular |
C11H16O6 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
3,9-dioxoundecanedioic acid |
InChI |
InChI=1S/C11H16O6/c12-8(6-10(14)15)4-2-1-3-5-9(13)7-11(16)17/h1-7H2,(H,14,15)(H,16,17) |
Clave InChI |
KCPVALGTOLKDTE-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)CC(=O)O)CCC(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
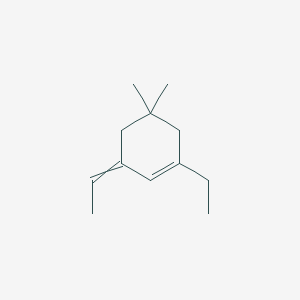
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
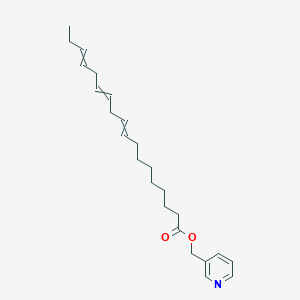
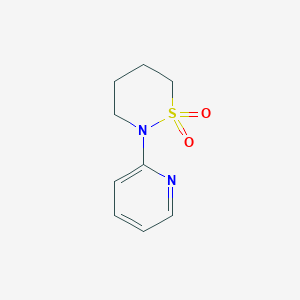
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
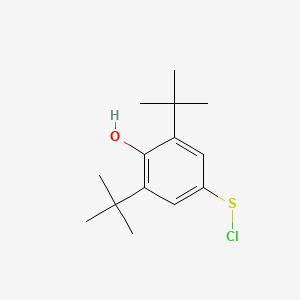
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)


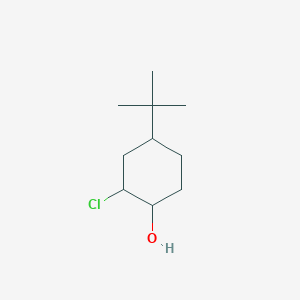
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
